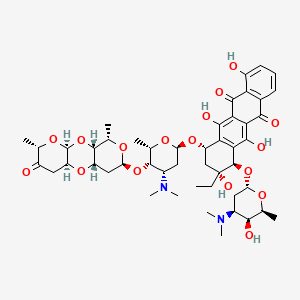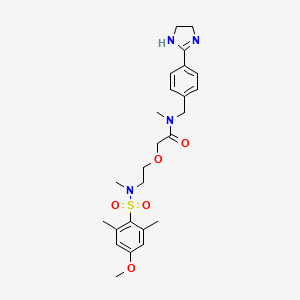
SB 206553 hydrochloride
Vue d'ensemble
Description
SB 206553 hydrochloride is a high affinity, selective, and orally active 5-HT2B/5-HT2C receptor antagonist . It has anxiolytic-like properties and is often used in conjunction with ketanserin to distinguish 5-HT2A R and 5-HT2C R activity .
Molecular Structure Analysis
The molecular formula of SB 206553 hydrochloride is C17H16N4O . The molecular weight is 292.34 g/mol for the free base . The InChI key is QJQORSLQNXDVGE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
SB 206553 hydrochloride is a yellow solid . It is soluble in DMSO and has a molecular weight of 328.8 g/mol .
Applications De Recherche Scientifique
5-HT2B and 5-HT2C Receptor Antagonist
SB 206553 hydrochloride is a potent and selective antagonist for 5-HT2B and 5-HT2C receptors . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .
Orally Active
This compound is orally active, meaning it can be administered orally and is centrally active following oral administration in vivo .
Anxiolytic-like Properties
SB 206553 hydrochloride possesses anxiolytic-like properties . In other words, it can potentially reduce anxiety.
In Vivo Activity
SB 206553 hydrochloride is centrally active following oral administration in vivo . This means it can cross the blood-brain barrier and exert its effects on the central nervous system.
High Affinity and Selectivity
SB 206553 hydrochloride has high affinity and selectivity for 5-HT2B and 5-HT2C receptors . This means it binds strongly and specifically to these receptors, making it a useful tool in research involving these receptors.
Potential Use in Social Interaction Tests
SB 206553 hydrochloride has been shown to increase the time spent in active social interaction in a social interaction test in rats . This suggests potential applications in studying social behavior.
Potential Use in Conflict Tests
This compound increases punished responding in the Geller-Seifter conflict test in rats , indicating potential use in studying conflict-related behaviors.
Chemical Properties
SB 206553 hydrochloride has a molecular weight of 328.8 and is soluble to 100 mM in DMSO . Its chemical name is 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b’]dipyrrole-1(2H)-carboxamide hydrochloride .
Mécanisme D'action
Propriétés
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMBOFBPSNOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042622 | |
| Record name | SB 206553 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 206553 hydrochloride | |
CAS RN |
1197334-04-5 | |
| Record name | SB 206553 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















